6-(2,2-Difluoroethoxy)pyrimidin-4-amine
Description
Properties
IUPAC Name |
6-(2,2-difluoroethoxy)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F2N3O/c7-4(8)2-12-6-1-5(9)10-3-11-6/h1,3-4H,2H2,(H2,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDONURLTYHHVLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1OCC(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 6-(2,2-Difluoroethoxy)pyrimidin-4-amine with structurally analogous compounds, emphasizing substituent effects, bioactivity, and physicochemical properties.
*Molecular formula estimated based on structural analogs.
Key Comparative Insights:
In contrast, chlorine atoms (e.g., in 2-Chloro-6-(2,2-difluoroethoxy)pyridin-4-amine) enhance electrophilicity, favoring covalent interactions with biological targets .
Bioactivity Profiles: Pyrimidine derivatives with difluoroalkoxy groups (e.g., difluoroethoxy or difluoromethyl) show pronounced anticancer and antimicrobial activities, likely due to enhanced binding to enzymes or receptors involved in proliferation pathways . Pyridine vs. Pyrimidine Cores: Pyridine derivatives (e.g., 5-Chloro-2-(2,2-difluoroethoxy)pyridine) often exhibit kinase inhibition, while pyrimidines (e.g., 6-(difluoromethyl)-N-(2,4-difluorophenyl)-2-methylpyrimidin-4-amine) are more commonly associated with anti-inflammatory and antiproliferative effects .
Structural Modifications and Target Specificity :
- Positional Isomerism : The placement of substituents significantly impacts activity. For example, 2-Chloro-6-(2,2-difluoroethoxy)pyridin-4-amine targets different pathways compared to 5-Chloro-2-(2,2-difluoroethoxy)pyridine due to variations in steric and electronic environments.
- Hybrid Structures : Compounds like 4-Ethoxy-6-(5-fluoro-2-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine demonstrate that fused-ring systems can enhance potency by mimicking natural cofactors or substrates.
Pharmacokinetic Considerations :
- The difluoroethoxy group improves metabolic stability by resisting oxidative degradation compared to ethoxy groups, as seen in similar fluorinated compounds .
- Halogenated vs. Fluorinated Ethers : Chlorine or bromine substituents (e.g., in ) increase molecular weight and polarity, whereas fluorine retains low polar surface area, favoring blood-brain barrier penetration .
Preparation Methods
Etherification Using 2,2-Difluoroethanol
A key step in the synthesis is the formation of the 2,2-difluoroethoxy substituent. This is commonly achieved by reacting 2,2-difluoroethanol with an activated pyrimidine intermediate under basic or acidic catalysis.
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- 2,2-Difluoroethanol as the nucleophile.
- Base such as sodium hydride or potassium carbonate to deprotonate the alcohol and facilitate nucleophilic attack.
- Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
- Heating to moderate temperatures (50–100 °C) to promote reaction completion.
-
- Reaction of a 6-chloropyrimidin-4-amine intermediate with 2,2-difluoroethanol in the presence of potassium carbonate in DMF yields this compound.
Use of Activated Intermediates
In some patented methods, the 2,2-difluoroethoxy group is introduced via intermediates such as 2,2-difluoroethanol methane sulfonate (a good leaving group), prepared by reacting 2,2-difluoroethanol with methylsulfonyl chloride under basic conditions.
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 2,2-Difluoroethanol + Methylsulfonyl chloride + Base (e.g., triethylamine) | 0 °C to room temperature in dichloromethane | 2,2-Difluoroethanol methane sulfonate (activated intermediate) |
| 2 | Activated intermediate + 6-hydroxy or 6-halopyrimidine derivative + Base | Stirring at room temperature to mild heating | 6-(2,2-Difluoroethoxy)pyrimidine derivative |
This method increases the efficiency of the etherification step by using a better leaving group than direct alcohol substitution.
Amination at the 4-Position
The amino group at the 4-position can be introduced by nucleophilic substitution of a 4-chloropyrimidine or 4-halopyrimidine intermediate with ammonia or ammonium salts.
-
- Ammonia in ethanol or aqueous solution.
- Elevated temperatures (50–90 °C) to favor substitution.
- Prolonged reaction times (several hours).
-
- Use of ammonium carbonate or ammonium hydroxide under reflux conditions.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Activation of 2,2-difluoroethanol | 2,2-Difluoroethanol, methylsulfonyl chloride, triethylamine | 0 °C to RT, CH2Cl2 solvent | ~85–90 | Formation of 2,2-difluoroethanol methane sulfonate |
| 2 | Etherification | Activated intermediate + 6-halo-pyrimidine | RT to 60 °C, THF or DMF | ~75–90 | Nucleophilic substitution to introduce difluoroethoxy group |
| 3 | Amination | 4-chloropyrimidine derivative + NH3 | 50–90 °C, ethanol or aqueous | ~70–85 | Substitution to form 4-amine |
Purification and Characterization
-
- Extraction and washing with water and brine.
- Drying over anhydrous salts (e.g., MgSO4).
- Column chromatography or recrystallization to isolate pure product.
-
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) to confirm substitution pattern and fluorine incorporation.
- Mass spectrometry (MS) for molecular weight confirmation.
- Infrared spectroscopy (IR) for functional group identification.
Research Findings and Optimization
- The use of activated sulfonate esters of 2,2-difluoroethanol significantly improves etherification yields and reaction rates compared to direct nucleophilic substitution with free alcohol.
- Base selection (e.g., triethylamine, potassium carbonate) and solvent choice (THF, DMF, dichloromethane) critically influence reaction efficiency and purity.
- Temperature control during addition of reagents (e.g., slow addition at 0 °C) minimizes side reactions and improves selectivity.
- Amination at the 4-position proceeds efficiently under mild heating with ammonia sources, avoiding harsh conditions that could degrade sensitive fluorinated groups.
Summary Table of Key Preparation Parameters
| Parameter | Typical Range | Impact on Synthesis |
|---|---|---|
| Temperature (etherification) | 0–60 °C | Controls reaction rate and selectivity |
| Base type | Triethylamine, K2CO3, NaH | Facilitates deprotonation and nucleophilic substitution |
| Solvent | THF, DMF, CH2Cl2 | Solubility and reaction medium polarity affect yield |
| Molar ratio (2,2-difluoroethanol : activating agent) | 1 : 1.0–1.2 | Ensures complete activation |
| Reaction time | 2–6 hours | Sufficient for completion without degradation |
| Purification | Chromatography, recrystallization | Achieves high purity for analytical and application purposes |
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for preparing 6-(2,2-difluoroethoxy)pyrimidin-4-amine, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution. For example, reacting 4-aminopyrimidine with 2,2-difluoroethyl halide (e.g., bromide or chloride) under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or DMSO. Temperature control (60–100°C) and reaction time (6–24 hours) are critical for yield optimization. Post-reaction purification via column chromatography or recrystallization ensures purity .
- Data Note : In similar fluorinated pyrimidines, yields range from 45–75% depending on halogen reactivity and steric effects .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- ¹H/¹³C/¹⁹F NMR : Confirm substitution patterns and fluorine integration. The difluoroethoxy group shows characteristic splitting in ¹⁹F NMR (δ -120 to -130 ppm) .
- HRMS : Validate molecular formula (e.g., C₆H₇F₂N₃O).
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions, critical for understanding solid-state reactivity .
- HPLC : Assess purity (>95% for biological assays) .
Advanced Research Questions
Q. How can researchers address low yields or byproduct formation during the synthesis of this compound?
- Methodology :
- Byproduct Identification : Use LC-MS or GC-MS to detect intermediates (e.g., unreacted halides or dehalogenated products).
- Optimization Strategies :
- Vary bases (e.g., switch from K₂CO₃ to Cs₂CO₃ for enhanced nucleophilicity).
- Employ microwave-assisted synthesis to reduce reaction time and side reactions .
- Use flow chemistry for controlled mixing and temperature gradients .
- Case Study : In fluoropyrimidine synthesis, substituting DMF with acetonitrile reduced hydrolysis byproducts by 20% .
Q. What computational methods are suitable for predicting the biological activity of this compound?
- Methodology :
- Molecular Docking : Use AutoDock or Schrödinger to model interactions with target enzymes (e.g., kinases or DHFR). The difluoroethoxy group’s electronegativity may enhance binding to hydrophobic pockets .
- QSAR Modeling : Correlate substituent effects (e.g., fluorine position) with bioactivity using datasets from analogous compounds .
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in nucleophilic environments .
Q. How do structural modifications (e.g., fluorination) influence the compound’s pharmacokinetic properties?
- Methodology :
- LogP Measurement : Determine lipophilicity via shake-flask or chromatographic methods. Fluorination typically reduces LogP, enhancing aqueous solubility .
- Metabolic Stability Assays : Use liver microsomes to assess CYP450-mediated degradation. Fluorinated groups often slow metabolism, extending half-life .
- Permeability Studies : Employ Caco-2 cell monolayers to evaluate intestinal absorption.
Q. What strategies resolve contradictions in reported biological activities of fluorinated pyrimidines?
- Methodology :
- Meta-Analysis : Compare datasets across studies, focusing on variables like assay conditions (e.g., pH, serum content) or cell lines. For example, conflicting cytotoxicity data may arise from p53 status in cancer models .
- Dose-Response Reevaluation : Reproduce studies using standardized IC₅₀ protocols.
- Structural Reanalysis : Verify compound identity via NMR and X-ray to rule out isomer contamination .
Methodological Case Studies
Case Study: Optimizing Antimicrobial Activity via Substituent Engineering
- Background : Fluorinated pyrimidines like 6-(2,4-difluorophenyl) analogs showed variable MIC values against S. aureus (2–32 µg/mL) .
- Approach :
- Synthesize this compound and test against Gram-positive/-negative panels.
- Use time-kill assays to differentiate bacteriostatic vs. bactericidal effects.
- Correlate fluorine positioning with membrane penetration via molecular dynamics simulations.
Case Study: Resolving Crystal Polymorphism in Pyrimidine Derivatives
- Background : Polymorphs of N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]pyrimidine showed differing bioavailabilities .
- Approach :
- Screen crystallization solvents (e.g., ethanol vs. DCM/hexane).
- Analyze polymorph stability via DSC and PXRD.
- Use Hirshfeld surfaces to map intermolecular interactions (e.g., C–H⋯F contacts).
- Implication : Polymorph control is critical for reproducible in vivo results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
